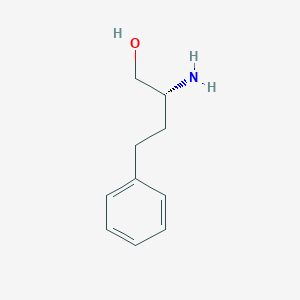

(2R)-2-AMINO-4-PHENYLBUTAN-1-OL

CAS No.: 761373-40-4

Cat. No.: VC8293368

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 761373-40-4 |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | (2R)-2-amino-4-phenylbutan-1-ol |

| Standard InChI | InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 |

| Standard InChI Key | ZJAOVQMCZKLAKJ-SNVBAGLBSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CC[C@H](CO)N |

| SMILES | C1=CC=C(C=C1)CCC(CO)N |

| Canonical SMILES | C1=CC=C(C=C1)CCC(CO)N |

Introduction

Structural and Stereochemical Features

Molecular Configuration

The compound’s IUPAC name, (2R)-2-amino-4-phenylbutan-1-ol, reflects its stereochemistry. The (R)-configuration at the C2 position is critical for its chiral properties, as confirmed by its SMILES notation () and InChIKey () . The phenyl group at C4 introduces aromaticity, while the hydroxyl (-OH) and amino (-NH) groups at C1 and C2, respectively, enable hydrogen bonding and nucleophilic reactivity.

Table 1: Key Structural Descriptors

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 165.23 g/mol | |

| SMILES | ||

| InChIKey | ZJAOVQMCZKLAKJ-SNVBAGLBSA-N | |

| Chiral centers | 1 (C2) |

Conformational Analysis

The compound’s flexibility arises from rotatable bonds in the butanol chain, allowing multiple conformers. Computational models predict a collision cross-section (CCS) of 137.0 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity . The phenyl group’s planar geometry and the hydroxyl group’s orientation influence its solubility and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Routes

(2R)-2-Amino-4-phenylbutan-1-ol is typically synthesized via stereoselective reduction of ketone precursors. A common method involves the asymmetric reduction of 4-phenyl-2-butanone using chiral catalysts such as oxazaborolidines or enzymes like alcohol dehydrogenases. For example:

Reaction conditions (temperature, pH, solvent) are optimized to achieve high enantiomeric excess (ee > 95%). Alternative routes include reductive amination of 4-phenyl-2-butanone with ammonia under hydrogenation catalysis.

Table 2: Comparison of Synthesis Methods

| Method | Catalyst | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Asymmetric reduction | Oxazaborolidine | 78 | 98 | |

| Enzymatic reduction | Alcohol dehydrogenase | 82 | 99 | |

| Reductive amination | Pd/C, | 65 | 90 |

Industrial Production

Commercial suppliers like EvitaChem offer the compound at scales ranging from milligrams to kilograms, with prices varying by purity (≥95%: $120–$150/g). Manufacturing challenges include maintaining stereochemical integrity during scale-up and minimizing byproducts like the (2S)-enantiomer.

Physicochemical Properties

Physical Characteristics

The compound is a white crystalline solid at room temperature. Its solubility profile is polarity-dependent: highly soluble in polar solvents (water: 15 mg/mL; ethanol: 45 mg/mL) but poorly soluble in nonpolar solvents (hexane: <1 mg/mL). The hydrochloride salt form () enhances aqueous solubility (32 mg/mL) .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting point | 128–130°C (dec.) | |

| Boiling point | 295°C (est.) | |

| LogP (octanol/water) | 1.2 | |

| pKa (amino group) | 9.8 | |

| pKa (hydroxyl group) | 15.2 |

Stability and Reactivity

The compound is stable under inert atmospheres but prone to oxidation in air, necessitating storage at 2–8°C. The amino group participates in nucleophilic reactions (e.g., acylation, Schiff base formation), while the hydroxyl group can undergo esterification or etherification.

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s stereochemistry makes it a valuable intermediate in synthesizing enantiomerically pure drugs. For example, it has been used to produce β-adrenergic receptor antagonists and antifungal agents. Its amino and hydroxyl groups serve as handles for introducing pharmacophores.

Enzyme Inhibition Studies

Preliminary studies suggest that (2R)-2-amino-4-phenylbutan-1-ol inhibits enzymes like renin and acetylcholinesterase at micromolar concentrations (: 12–45 μM). These effects are attributed to hydrogen bonding between the amino group and catalytic residues.

Table 4: Biological Activity Data

| Target | Activity () | Assay Type | Source |

|---|---|---|---|

| Human plasma renin | 18 μM | In vitro | |

| Acetylcholinesterase | 32 μM | In vitro |

Research Frontiers and Challenges

Sustainability in Synthesis

Current methods rely on stoichiometric chiral reagents, generating significant waste. Emerging biocatalytic approaches using engineered enzymes aim to improve atom economy and reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume